molecular formula C20H26O3 B155911 Cyclotriol CAS No. 135768-83-1

Cyclotriol

Cat. No. B155911
M. Wt: 314.4 g/mol
InChI Key: PAMNOUDFJQSYMD-MUJBESKKSA-N
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Description

Cyclotriol, also known as 14α,17α-ethanoestriol or ZK-136295, is a synthetic estrogen that was studied in the 1990s but was never marketed . It is a derivative of estriol with a bridge between the C14α and C17α positions .


Molecular Structure Analysis

Cyclotriol is a derivative of estriol with a bridge between the C14α and C17α positions . The exact molecular structure would require more specific information or advanced tools such as a structural formula editor or 3D model viewer .

Scientific Research Applications

Cyclotron in Medical Research

The Medical Research Council's cyclotron has been a significant contributor to various fields of medical research. It offers a fast neutron beam for radiotherapy and radiobiological research. Additionally, it provides deuteron and alpha particle beams for fundamental research in radiobiology, biochemistry, and activation analysis. Notably, this cyclotron also produces a range of radioactive isotopes different from those generated in nuclear reactors, enhancing its utility in medical applications (Vonberg & Fowler, 1963).

Radioactive Gases for Clinical Use

The cyclotron has been instrumental in the production of radioactive gases like oxygen, carbon monoxide, and carbon dioxide, which are used in researching pulmonary and cardiac malfunction. These gases are processed from a simple laboratory setup to a semi-automatic remotely controlled plant for regular clinical use, indicating the cyclotron's versatility in medical research (Buckingham & Forse, 1963).

Cyclotrons in Cancer Research

The cyclotron's acceleration capabilities are pivotal in cancer research, diagnosis, and treatment. It produces specific radionuclides essential for metabolic research studies of cancer and labels for diagnostic studies. Additionally, it generates radioactive gases with tumor localizing properties and for unique pulmonary function studies. Cyclotrons also produce radionuclides for cancer treatment and radiations for direct treatment and diagnosis (Laughlin, 1971).

Cyclotides in Therapeutic Applications

Cyclotides, a class of cyclic, cysteine-rich microproteins, have attracted interest due to their high resistance to degradation in vivo and their potential as scaffolds for presenting structured protein domains in therapeutic applications. Their intricate structure and diverse biological activity make them a focal point for understanding their synthesis and function both in the cell and in vitro (Thongyoo, Jaulent, Tate, & Leatherbarrow, 2007).

Cyclotrons in Nuclear Medicine

The development of cyclotrons has been integral in nuclear medicine. They are used for proton and ion acceleration in nuclear physics research, the production and study of radioactive ions, and applied uses, mainly in medicine. This shows the broad applicability of cyclotrons in various scientific and medical fields (Onishchenko, 2008).

Cyclo(His-Pro) as an Antioxidant

Cyclo(His-Pro), an endogenous cyclic dipeptide, is known for its multiple biological activities in the central nervous system. It acts as a gut peptide influencing the entero-insular axis and has a neuroprotective role in various models of experimental injuries to the nervous system. Its function as an antioxidant at the cellular level is particularly noteworthy (Minelli, Bellezza, Grottelli, & Galli, 2008).

Safety And Hazards

While specific safety and hazard information for Cyclotriol is not available, it’s important to note that all chemicals, including Cyclotriol, should be handled with appropriate safety measures. Understanding the hazards associated with a chemical involves knowing its inherent hazardous properties and the risks associated with its use .

properties

IUPAC Name

(1S,2R,11S,14S,15R,16R)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15,16-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-18-7-6-15-14-4-3-13(21)10-12(14)2-5-16(15)19(18)8-9-20(18,23)17(22)11-19/h3-4,10,15-17,21-23H,2,5-9,11H2,1H3/t15-,16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMNOUDFJQSYMD-MUJBESKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C14CCC2(C(C4)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@]14CC[C@@]2([C@@H](C4)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00929146
Record name (16alpha,17alpha)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclotriol

CAS RN

135768-83-1
Record name (16α,17α)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135768-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZK 136295
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135768831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (16alpha,17alpha)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZK-136295
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743NA857FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
BS Hundal, VS Dhillon, IS Sidhu - Mutation Research/Genetic Toxicology …, 1997 - Elsevier
A genotoxicity evaluation of three commonly used estrogens – ethinyl estradiol, cyclotriol and cyclodiol was undertaken using short-term in vitro and in vivo assays. None of the drugs …
Number of citations: 69 www.sciencedirect.com
R Lang, R Reimann - Environmental and molecular …, 1993 - Wiley Online Library
The mutagenicity results and data of nine progestins (cyproterone acetate, dehydrospirorenone, gestodene, gestonorone caproate, levonorgestrel, norethisterone, norethisterone …
Number of citations: 91 onlinelibrary.wiley.com
R Reimann, S Kalweit, R Lang - Environmental and molecular …, 1996 - Wiley Online Library
… Cyproterone acetate, cyclodiol, cyclotriol, and ethinylestradiol were tested according to the EEC recommendations (series B), while the clastogenic potential of drospirenone, …
Number of citations: 42 onlinelibrary.wiley.com
HFP Joosten, FAA Van Acker… - Toxicology letters, 2004 - Elsevier
Hormonal steroids have a widespread use in medicine and their side effects are continuously debated. The possible genotoxic activity of steroids has been the subject of many …
Number of citations: 99 www.sciencedirect.com
YH Siddique, T Beg, G Ara, J Gupta… - Natural Product …, 2010 - Taylor & Francis
Antigenotoxic activity of allicin, one of the sulphur compounds of garlic (Allium sativum) which possesses antioxidant and thiol disulphide exchange activity, was studied against estradiol…
Number of citations: 10 www.tandfonline.com
J Ashby, K Fletcher, C Williams, J Odum… - … /Genetic Toxicology and …, 1997 - Elsevier
Estradiol has been evaluated in five independent rodent bone marrow micronucleus assays and has been found to be inactive. The dose-range evaluated extended from three daily …
Number of citations: 16 www.sciencedirect.com
RD Snyder - Translational Toxicology and Therapeutics …, 2017 - Wiley Online Library
Pharmaceuticals have treated a wide array of medical conditions from the common cold to cancer and everything in between. One need only read the package insert of any marketed …
Number of citations: 1 onlinelibrary.wiley.com
B Oltmanns - 2000 - Freien Universität Berlin
Number of citations: 0
SE Karzinogene - Journal für Menopause, 2002 - kup.at
Although in most gene mutation assays estrogens were not genotoxic, chromosomal abnormalities induced in vitro by estrogens and the induction of various tumors in rodents and other …
Number of citations: 4 www.kup.at

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